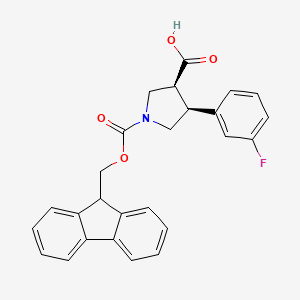
(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C26H22FNO4 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention due to its potential biological activity, particularly as an inhibitor of key enzymes involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl substituent. The synthesis typically involves multi-step reactions starting from fluorenone and various carboxylic acids.
Key Steps in Synthesis:
- Condensation Reaction : Fluorenone is reacted with succinonitrile to form an intermediate.
- Reduction : The double bond in the intermediate is reduced to yield the final product.
- Purification : The compound is purified through techniques such as column chromatography.
Biological Activity
The primary focus of research on this compound has been its inhibitory effects on M. tuberculosis and its associated enzyme InhA (enoyl-acyl carrier protein reductase), which plays a crucial role in the fatty acid biosynthesis pathway.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of InhA : The compound binds to the active site of InhA, preventing the enzyme from catalyzing reactions necessary for mycobacterial cell wall synthesis.
- Impact on Mycobacterial Growth : In vitro studies have shown that compounds similar to this one exhibit significant antibacterial activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.
Research Findings
Recent studies have highlighted the effectiveness of this compound and its derivatives:
- Inhibition Potency : The compound has demonstrated IC50 values in the low micromolar range against InhA, indicating strong inhibitory potential.
- Activity Against Multidrug-Resistant Strains : Several derivatives have shown promising results against multidrug-resistant strains of M. tuberculosis, suggesting potential for development into new antitubercular agents.
Data Table: Biological Activity Summary
| Compound Name | IC50 (μM) | Target Enzyme | Activity Against Mtb | Reference |
|---|---|---|---|---|
| This compound | 10.05 | InhA | Yes | |
| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione | 0.5 | InhA | Yes | |
| Pyrrolidine carboxamide d6 | 10.05 | InhA | Yes |
Case Studies
Several case studies have explored the biological activity of this class of compounds:
-
Study on Antitubercular Activity :
- A series of pyrrolidine derivatives were synthesized and screened for their ability to inhibit Mtb growth.
- Results indicated that modifications to the fluorenyl group significantly impacted biological activity.
-
Structural Analysis :
- X-ray crystallography has been employed to elucidate the binding mode of these compounds with InhA.
- Studies revealed that specific interactions within the active site are crucial for inhibitory efficacy.
Propiedades
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c27-17-7-5-6-16(12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIORTIFLSIAMQ-DHIUTWEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














